molecular formula C5H11NO3 B3181384 methyl (2R,3S)-2-amino-3-hydroxybutanoate CAS No. 82679-55-8

methyl (2R,3S)-2-amino-3-hydroxybutanoate

Cat. No.: B3181384
CAS No.: 82679-55-8
M. Wt: 133.15 g/mol
InChI Key: TVHCXXXXQNWQLP-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-amino-3-hydroxybutanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where enantiomerically pure starting materials or catalysts are used to produce the desired stereoisomer. For example, the use of chiral auxiliaries or enzymes can facilitate the selective formation of the (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired enantiomer from a mixture of stereoisomers.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-amino-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

Methyl (2R,3S)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For example, the (2R,3S) configuration may allow for optimal interactions with active sites of enzymes, leading to enhanced catalytic activity or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-amino-3-hydroxybutanoate: This is the enantiomer of the compound and has different stereochemistry.

    Methyl (2R,3R)-2-amino-3-hydroxybutanoate: Another stereoisomer with different spatial arrangement of atoms.

    Methyl (2S,3S)-2-amino-3-hydroxybutanoate: The fourth stereoisomer with distinct properties.

Uniqueness

Methyl (2R,3S)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its other stereoisomers. This uniqueness makes it valuable in various applications, particularly in the development of chiral drugs and catalysts.

Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCXXXXQNWQLP-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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